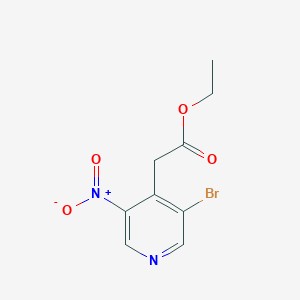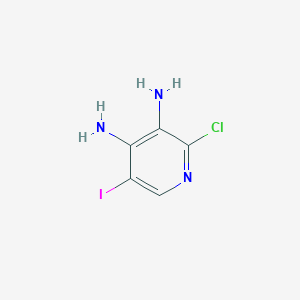![molecular formula C10H12O3 B1405086 [4-(Oxetan-3-yloxy)-phenyl]-methanol CAS No. 1780449-65-1](/img/structure/B1405086.png)
[4-(Oxetan-3-yloxy)-phenyl]-methanol
Descripción general
Descripción
[4-(Oxetan-3-yloxy)-phenyl]-methanol: is an organic compound characterized by the presence of an oxetane ring attached to a phenyl group through an ether linkage, with a methanol group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Oxetan-3-yloxy)-phenyl]-methanol typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.
Attachment to the Phenyl Group: The oxetane ring is then attached to the phenyl group through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [4-(Oxetan-3-yloxy)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for nitration, bromine for bromination, and chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Oxetan-3-yloxy)-phenyl]-methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug design. The oxetane ring is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a valuable scaffold for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique structural features contribute to the desirable properties of these materials, including improved mechanical strength and thermal stability .
Mecanismo De Acción
The mechanism of action of [4-(Oxetan-3-yloxy)-phenyl]-methanol is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxetane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
[4-(Oxetan-3-yloxy)-phenyl]-methanamine: Similar structure but with an amine group instead of a methanol group.
[4-(Oxetan-3-yloxy)-phenyl]-acetic acid: Similar structure but with an acetic acid group instead of a methanol group.
Uniqueness
The uniqueness of [4-(Oxetan-3-yloxy)-phenyl]-methanol lies in its combination of the oxetane ring and the methanol group. This combination imparts unique physicochemical properties to the compound, such as enhanced solubility and reactivity, making it a valuable building block for various applications in chemistry, biology, medicine, and industry .
Propiedades
IUPAC Name |
[4-(oxetan-3-yloxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHPOLXFEFDJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)




![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)


![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)

![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)


